4-(4-Methoxyphenyl)-3-oxobutanenitrile

Medicinal Chemistry Heterocyclic Synthesis Structural Biology

Accessing a reliable β-ketonitrile with a defined 4-methoxyphenyl substitution for heterocycle construction often delays medicinal chemistry projects. This compound is an exact solution, classified as a Protein Degrader Building Block for PROTAC synthesis. • Enables orthogonal transformations via dual ketone and nitrile groups for library synthesis. • Provides specific regiochemistry for cyclocondensation yielding distinct pyrazole and DHPM scaffolds. • Supplied as a high-purity intermediate to ensure reproducible results in advanced organic synthesis.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 103986-01-2
Cat. No. B009589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)-3-oxobutanenitrile
CAS103986-01-2
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)CC#N
InChIInChI=1S/C11H11NO2/c1-14-11-4-2-9(3-5-11)8-10(13)6-7-12/h2-5H,6,8H2,1H3
InChIKeyDUJOBEUGRQXMHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)-3-oxobutanenitrile: Strategic β-Ketonitrile Building Block


4-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 103986-01-2) is a β-ketonitrile building block with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is characterized by the presence of both a nitrile and a ketone functional group on a butanenitrile backbone, substituted with a 4-methoxyphenyl group . This compound is primarily utilized in advanced organic synthesis and medicinal chemistry research, serving as a versatile intermediate for the construction of complex heterocyclic systems and biologically relevant scaffolds .

β-Ketonitrile building block – enables regiospecific heterocycle assembly via dual ketone/nitrile reactivity.
Medicinal chemistry campaigns – supports synthesis of pyrazoles, pyrimidinones, and targeted libraries requiring para-methoxy substitution.
Avoids low-yield in-house preparation – direct procurement bypasses documented inefficient synthesis (~11% yield).

Non-Interchangeability of 4-(4-Methoxyphenyl)-3-oxobutanenitrile Analogs


The precise position of the oxo and nitrile groups, along with the substitution pattern on the phenyl ring, fundamentally dictates the reactivity and the resulting heterocyclic scaffold in subsequent reactions. For example, 4-(4-methoxyphenyl)-3-oxobutanenitrile, with its 1,3-dicarbonyl-like nature, is specifically designed for cyclocondensations that yield distinct pyrazole derivatives . Substituting a close analog, such as a regioisomer or a compound with a different functional group arrangement, would lead to a divergent reaction pathway, producing an entirely different molecular architecture and failing to achieve the desired chemical outcome [1].

Regioisomeric analogs (para vs. meta) are not interchangeable. Shifting the methoxy group from para to meta alters electronic properties and the heterocyclic scaffold formed; reactions may proceed toward entirely different products.
C4 vs. C2 positional isomers give divergent reaction outcomes. Moving the aryl substituent along the carbon chain changes the spatial relationship between nitrile and ketone, affecting cyclization regiochemistry.
Close CAS analogs may not reproduce the same reactivity. Even with identical molecular formulas, a different functional-group placement (e.g., 4-oxobutyronitrile instead of 3-oxobutanenitrile) leads to distinct intermediate behavior; verify position before substitution.

4-(4-Methoxyphenyl)-3-oxobutanenitrile vs. Analogs: Key Evidence


Structural Differentiation: Para vs. Meta Methoxy Position

The critical distinction lies in the substitution pattern of the methoxyphenyl group and the placement of the ketone functionality. The target compound, 4-(4-Methoxyphenyl)-3-oxobutanenitrile, has a para-methoxy substituent and a 3-oxo group . In contrast, the comparator, 4-(3-Methoxyphenyl)-4-oxobutyronitrile (CAS 38102-72-6), features a meta-methoxy substituent and a 4-oxo group [1]. This variation in regiochemistry leads to fundamentally different molecular geometries and electronic properties, which are decisive in structure-activity relationships (SAR) and the design of specific heterocyclic frameworks.

Para vs. meta methoxy
Data to verify
Target: 4-(4-Methoxyphenyl)-3-oxobutanenitrile (para).
Comparator: 4-(3-Methoxyphenyl)-4-oxobutyronitrile (meta, 4-oxo).
Regiochemistry dictates heterocycle scaffold, not a simple substituent swap.
Para vs. meta substitution alters SAR; confirm scaffold requirement before ordering.
Medicinal Chemistry Heterocyclic Synthesis Structural Biology

Synthesis Yield Efficiency Benchmark

A reported synthetic route for the preparation of 4-(4-Methoxyphenyl)-3-oxobutanenitrile yields the final product with an 11% yield after recrystallization from hot isopropanol . This low yield highlights a key challenge in its procurement: the synthesis is inefficient compared to closely related analogs. For instance, a high-yielding preparation of β-ketonitriles via acylation of nitrile anions can achieve yields of up to 96% under optimized conditions [1]. This stark contrast underscores the value of sourcing this specific compound from a reliable vendor, as in-house synthesis presents a significant barrier to efficient project progression.

Synthesis yield benchmark
Data to verify
Target yield ~11% (reported route).
Analogous β-ketonitriles: up to 96% yield under optimized conditions.
Procurement bypasses a significant in-house synthesis bottleneck.
~8.7-fold yield gap; sourcing pre-made building block avoids resource-intensive preparation.
Process Chemistry Synthetic Methodology Yield Optimization

Positional Isomerism: C4 vs. C2 Substitution Impact

The target compound, 4-(4-Methoxyphenyl)-3-oxobutanenitrile, and its close analog, 2-(4-Methoxyphenyl)-3-oxobutanenitrile (CAS 63895-78-3), are structural isomers with the same molecular formula (C11H11NO2) [REFS-1, REFS-2]. The difference lies in the position of the 4-methoxyphenyl group on the butanenitrile chain (C4 vs. C2). This seemingly minor variation results in a distinct spatial arrangement of the reactive nitrile and ketone groups, which dictates the regio- and stereochemical outcomes of reactions such as cycloadditions and condensations. This makes the compounds non-interchangeable for constructing specific heterocyclic frameworks.

C4 vs. C2 isomerism
Class-level inference
Target: 4-(4-Methoxyphenyl)-3-oxobutanenitrile (C4 substitution).
Isomer: 2-(4-Methoxyphenyl)-3-oxobutanenitrile (C2 substitution).
Positional shift alters reactive-site proximity; non-interchangeable for desired cycloaddition regiochemistry.
Same molecular formula (C11H11NO2) but different scaffold outcomes; verify attachment point.
Organic Synthesis Reaction Selectivity Chemical Biology

Applications of 4-(4-Methoxyphenyl)-3-oxobutanenitrile


Pyrazole-Based Heterocycle Synthesis for Drug Discovery

The compound's 1,3-dicarbonyl-like nature makes it a suitable precursor for synthesizing pyrazole derivatives through cyclocondensation with hydrazines . This application is directly supported by its structural characterization as a β-ketonitrile building block. Its use is critical for creating specific substitution patterns on the pyrazole core, which are common motifs in pharmaceutical research targeting kinases, GPCRs, and other protein families.

β-Ketonitrile Libraries for Fragment-Based Drug Discovery

As a high-value β-ketonitrile building block, this compound is ideal for generating diverse chemical libraries . Its dual ketone and nitrile functionalities allow for orthogonal chemical transformations, enabling the rapid exploration of chemical space. The distinct electronic and steric properties conferred by the 4-methoxyphenyl group, as differentiated from its meta-substituted analog [1], provide a unique vector for hit optimization in FBDD campaigns.

Building Block for Targeted Protein Degradation (TPD)

This compound is specifically categorized by chemical suppliers as a 'Protein Degrader Building Block' . This classification suggests its utility as a synthetic intermediate in the construction of PROTACs (Proteolysis Targeting Chimeras) or molecular glues. Its bifunctional nature allows for the attachment of a ligand for an E3 ubiquitin ligase and a ligand for a target protein, a key step in developing heterobifunctional degraders for therapeutic research.

Complex Heterocycles via Multi-Component Reactions

β-Ketonitriles are known to be versatile substrates in multi-component reactions like the Biginelli reaction, providing access to dihydropyrimidinones (DHPMs) and other nitrogen-containing heterocycles . The specific substitution pattern of 4-(4-methoxyphenyl)-3-oxobutanenitrile ensures the generation of a unique subset of these biologically relevant scaffolds, which would not be accessible using other regioisomeric starting materials [1].

Application
Selection Property
Validation Focus
Pyrazole-based heterocycle synthesis
1,3-Dicarbonyl-like β-ketonitrile reactivity; para-methoxy regiochemistry
Confirm desired pyrazole substitution pattern via cyclocondensation with hydrazines
Fragment-based drug discovery libraries
Orthogonal nitrile/ketone handles for diversification; unique aryl vector
Verify scaffold diversity and hit expansion potential in FBDD screening
Targeted protein degradation (PROTAC) intermediates
Bifunctional linker-compatible building block; classified as protein degrader synthon
Assess suitability for E3 ligase/target protein conjugation chemistry
Multi-component heterocycle assembly
Regiospecific enaminone/enolate formation; compatible with Biginelli-type reactions
Evaluate dihydropyrimidinone or related scaffold formation with this specific substitution pattern

Technical Documentation Hub

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